
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoroethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethylamine as a starting material, which undergoes a series of reactions to introduce the pyrrolidine ring and the amine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many derivatives.
Pyrrolidin-2-one: A lactam derivative with various biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13Cl2F3N2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m1../s1 |
InChI-Schlüssel |
QRYMVOXOYVAWEK-ZJIMSODOSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)CC(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1CN(CC1N)CC(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)
![N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)
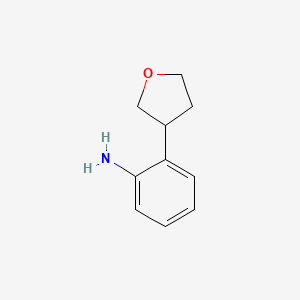
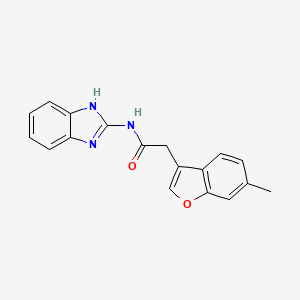
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
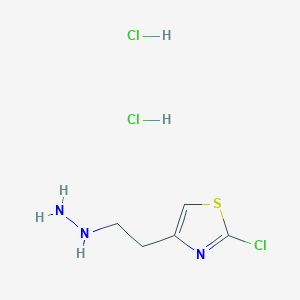
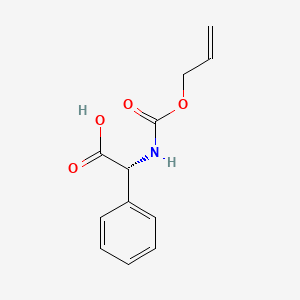
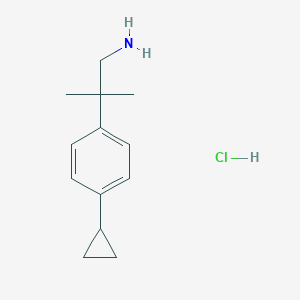

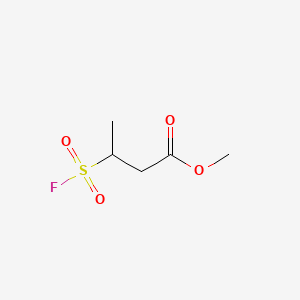
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
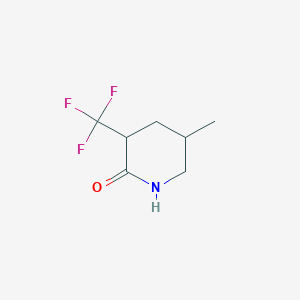
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
